4-Ethyloctanoic acid
Overview
Description
4-Ethyloctanoic acid is a compound that has garnered attention due to its presence in various food products and its use in the flavor industry. It is known for its strong mutton odor and is an important material for compounding mutton flavoring. This compound is found naturally in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Due to its significance in imparting flavor, several synthetic routes have been developed to produce 4-ethyloctanoic acid for use in the food industry in China and other countries .
Synthesis Analysis
The synthesis of 4-ethyloctanoic acid has been approached through various methods. One efficient synthesis involves the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification and decarboxylation under microwave irradiation, which significantly reduces reaction time and improves yield . Another method reported the synthesis of racemic 4-ethyl fatty acids, including 4-ethyloctanoic acid, using a Grignard reagent coupled with methyl 3-bromopropionate, followed by saponification and acidification . Additionally, eight synthetic routes have been outlined, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered as better synthetic methods due to their advantages in terms of yield and practicality .
Molecular Structure Analysis
The molecular structure of 4-ethyloctanoic acid and its derivatives has been confirmed through various spectroscopic techniques. High-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared spectroscopy (IR) have been utilized to verify the structures of intermediates, products, and by-products in the synthesis processes .
Chemical Reactions Analysis
4-Ethyloctanoic acid can undergo various chemical reactions to form different ester compounds. For instance, benzyl 4-ethyloctanoate was synthesized by reacting 4-ethyloctanoyl chloride with benzyl alcohol. This reaction was optimized to achieve a high yield of about 93%. Following this method, other ester compounds such as phenethyl 4-ethyloctanoate, phenylpropanol 4-ethyloctanoate, and cinnamyl 4-ethyloctanoate were prepared, all of which exhibited floral and sweet notes and could be used as fragrance fixatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-ethyloctanoic acid are not detailed in the provided papers, its strong mutton-like odor suggests that it has significant olfactory properties that make it valuable as a flavoring agent. The synthesis methods and the resulting ester compounds indicate that 4-ethyloctanoic acid is a versatile molecule that can be transformed into various derivatives with potential applications in the flavor and fragrance industries .
Scientific Research Applications
Flavor Compounds Synthesis
- Scientific Field : Food Science & Chemistry
- Application Summary : 4-Ethyloctanoic acid is used in the synthesis of five sulfur-containing flavor compounds . These compounds are synthesized by reacting 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans .
- Methods of Application : The synthesis involves the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans . The specific procedures and parameters would depend on the exact sulfur-containing alcohol or mercaptan being used.
- Results : The synthesized compounds all have a meaty odor and might be used in foods if approved for this purpose in the future .
Daily, Food, and Industrial Flavor
- Scientific Field : Food Science & Industrial Chemistry
- Application Summary : 4-Ethyloctanoic acid is used as a daily flavor, food flavor, and industrial flavor .
- Methods of Application : The exact methods of application would depend on the specific use case, whether it’s for daily flavor, food flavor, or industrial flavor .
- Results : The use of 4-Ethyloctanoic acid in these applications contributes to the flavor profile of the end product .
Synthesis of Ester Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 4-Ethyloctanoic acid is used in the synthesis of four new ester compounds: benzyl 4-ethyloctanoate, phenethyl 4-ethyloctanoic acid, phenylpropanol 4-ethyloctanoic acid, and cinnamyl 4-ethyloctanoic acid .
- Methods of Application : The synthesis involves the reaction of 4-Ethyloctanoic acid with different alcohols . The specific procedures and parameters would depend on the exact alcohol being used.
- Results : The synthesized ester compounds have a floral and sweet note .
Nutrient
- Scientific Field : Nutrition Science
- Application Summary : 4-Ethyloctanoic acid is used as a nutrient .
- Methods of Application : The exact methods of application would depend on the specific use case .
- Results : The use of 4-Ethyloctanoic acid in this application contributes to the nutritional profile of the end product .
Stabilizers
- Scientific Field : Food Science & Industrial Chemistry
- Application Summary : 4-Ethyloctanoic acid is used as a stabilizer .
- Methods of Application : The exact methods of application would depend on the specific use case .
- Results : The use of 4-Ethyloctanoic acid in this application contributes to the stability of the end product .
Surfactants and Emulsifiers
- Scientific Field : Industrial Chemistry
- Application Summary : 4-Ethyloctanoic acid is used as a surfactant and emulsifier .
- Methods of Application : The exact methods of application would depend on the specific use case .
- Results : The use of 4-Ethyloctanoic acid in these applications contributes to the texture and consistency of the end product .
Synthesis of Flavor Compounds
- Scientific Field : Food Science & Chemistry
- Application Summary : 4-Ethyloctanoic acid is used in the synthesis of flavor compounds . It is identified from flue-cured Virginia tobacco .
- Methods of Application : The synthesis involves the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans . The specific procedures and parameters would depend on the exact sulfur-containing alcohol or mercaptan being used.
- Results : The synthesized compounds contribute to the flavor profile of the end product .
Solvent
- Scientific Field : Industrial Chemistry
- Application Summary : 4-Ethyloctanoic acid can be used as a solvent due to its solubility properties .
- Methods of Application : The exact methods of application would depend on the specific use case .
- Results : The use of 4-Ethyloctanoic acid in this application contributes to the solubility of the end product .
Chemical Intermediate
- Scientific Field : Organic Chemistry
- Application Summary : 4-Ethyloctanoic acid can be used as a chemical intermediate in various organic synthesis processes .
- Methods of Application : The exact methods of application would depend on the specific synthesis process .
- Results : The use of 4-Ethyloctanoic acid in these applications contributes to the synthesis of the end product .
Safety And Hazards
properties
IUPAC Name |
4-ethyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJMPFEQOHBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864683 | |
Record name | Octanoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; fruity, floral aroma | |
Record name | 4-Ethyloctanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 °C. @ 1.00 mm Hg | |
Record name | 4-Ethyloctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol) | |
Record name | 4-Ethyloctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Ethyloctanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.908 | |
Record name | 4-Ethyloctanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethyloctanoic acid | |
CAS RN |
16493-80-4 | |
Record name | 4-Ethyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16493-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9ESD8LYSQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Ethyloctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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